molecular formula C14H12O2<br>C14H12O2<br>C6H5COCH(OH)C6H5 B7767618 Benzoin CAS No. 9000-72-0

Benzoin

Cat. No.: B7767618
CAS No.: 9000-72-0
M. Wt: 212.24 g/mol
InChI Key: ISAOCJYIOMOJEB-UHFFFAOYSA-N
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Description

Benzoin is an organic compound with the formula PhCH(OH)C(O)Ph. It is a hydroxy ketone attached to two phenyl groups. This compound appears as off-white crystals with a light camphor-like odor. It is synthesized from benzaldehyde in the this compound condensation reaction .

Mechanism of Action

Target of Action

Benzoin is a white crystalline compound prepared by the condensation of benzaldehyde in potassium cyanide . The primary active ingredient of this compound resin is benzoic acid . It mainly contains benzoic acid, cinnamic acid, and their derivatives in primary volatile compounds and triterpenoids and lignans in dominant nonvolatile compounds .

Mode of Action

It’s known that this compound resin exhibits antiseptic properties . The benzoic acid present in tincture of this compound, as well as the strong alcoholic content of the common pharmaceutical preparation, are thought to play antiseptic and dehydrating effects on the oedematous tissue .

Biochemical Pathways

It’s known that this compound is involved in the n-heterocyclic carbene (nhc)-catalyzed stetter reaction in aqueous medium with benzaldehyde and chalcone as model substrates . This reaction is carried out under very mild conditions in an electrolysis cell .

Result of Action

It’s known that this compound is used in organic syntheses . It’s also used clinically as a mild antiseptic agent in over-the-counter products to clean sores, cuts, wounds, and skin abrasions .

Action Environment

The action environment of this compound is typically an aqueous medium, as seen in the NHC-catalyzed Stetter reaction . The use of the easily dosed and non-pollutant electron, instead of stoichiometric amounts of redox reagents or bases, usually renders the electrochemical methodology “greener” than classical organic reactions .

Biochemical Analysis

Biochemical Properties

Benzoin usually contains benzaldehyde, benzoic acid, benzyl benzoate, cinnamic acid, and vanillin . Its chemical composition is influenced by the place of its origin, geographical, and climatic conditions . High-performance liquid chromatography (HPLC) and gas chromatography mass spectrometry (GC-MS) have been widely used in qualitative and quantitative analysis of this compound .

Cellular Effects

This compound has been used traditionally for the treatment of skin diseases, arthritis, wounds, muscle pain, anxiety, and nervous disorders . This compound oil is widely used in the food, drinks, and alcoholic beverage to give flavor, and for varnishing woods .

Molecular Mechanism

It is known that this compound has anti-inflammatory, antioxidant, and antimicrobial activities . These activities suggest that this compound may interact with various biomolecules in the body, potentially influencing cellular function and gene expression .

Temporal Effects in Laboratory Settings

Given its traditional uses and known biological activities, it is likely that this compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

Given its known biological activities, it is likely that this compound may have dose-dependent effects .

Metabolic Pathways

Given its chemical composition, it is likely that this compound may interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Given its lipophilic nature, it is likely that this compound may interact with various transporters or binding proteins .

Subcellular Localization

Given its lipophilic nature, it is likely that this compound may be localized to lipid-rich compartments or organelles within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing benzoin is the this compound condensation reaction. This involves the reaction of two molecules of benzaldehyde in the presence of a cyanide ion catalyst (e.g., sodium cyanide or potassium cyanide) or thiamine (vitamin B1). The reaction proceeds through the formation of a carbanion, which attacks another carbonyl group, yielding the C−C bond and forming this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced using the same this compound condensation reaction but on a larger scale. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through recrystallization from ethanol and water .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Copper(II), nitric acid, oxone, atmospheric oxygen, basic alumina.

    Reduction: Sodium borohydride (NaBH4), ethanol.

    Substitution: Various nucleophiles depending on the desired derivative.

Major Products:

    Oxidation: Benzil.

    Reduction: Glycol (erythro isomer).

    Substitution: Various this compound derivatives.

Comparison with Similar Compounds

Benzoin is unique due to its structure as a hydroxy ketone with two phenyl groups. Similar compounds include:

This compound stands out due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields.

Properties

IUPAC Name

2-hydroxy-1,2-diphenylethanone
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InChI

InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H
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InChI Key

ISAOCJYIOMOJEB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O
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Molecular Formula

C14H12O2, Array
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DSSTOX Substance ID

DTXSID1020144
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Molecular Weight

212.24 g/mol
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Physical Description

Benzoin is an off-white to yellow-white crystalline solid with an odor of camphor. Slightly acrid taste. When broken the fresh surfaces have a milky-white color. (NTP, 1992), Dry Powder; NKRA; Pellets or Large Crystals, White or yellowish solid; Slightly soluble in water; [Hawley] Water solubility = 300 mg/L; [ChemIDplus] Slightly yellow solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS., white to light yellow crystals with a faint, sweet, balsamic odour
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Boiling Point

651 °F at 760 mmHg (NTP, 1992), 194.00 °C. @ 12.00 mm Hg, at 102.4kPa: 344 °C
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN 3335 PARTS WATER, MORE SOL IN HOT WATER; SOL IN 5 PARTS PYRIDINE; ACETONE; SOL IN BOILING ALC; SLIGHTLY SOL IN ETHER /DL-FORM/, SOL IN HOT METHANOL; SOL IN HOT ALCOHOL; ACETONE /D & L-FORMS/, SOL IN PYRIDINE /D-FORM/, 0.3 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03, insoluble in water; slightly soluble in hot water, oils, slightly soluble (in ethanol)
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Density

1.31 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.31 g/cm³
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Vapor Pressure

1 MM HG @ 135.6 °C, Vapor pressure, Pa at 136 °C: 133
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Color/Form

PALE YELLOW CRYSTALS, WHITE CRYSTALS

CAS No.

119-53-9, 8050-35-9, 9000-05-9, 579-44-2, 9000-72-0
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Melting Point

279 °F (NTP, 1992), 134-138, MP:133-4 °C /D & L FORMS/, 137 °C
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032039
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name BENZOIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

As shown in the following reaction 1, 30 g of benzoin acrylate, which is obtained from the reaction of benzoin and chloroacylate, and 1 L of chloroform were added into a 2 L reactor, and was stirred and cooled in iced water. 47 g of 3-chloroperoxybenzoicacid(mCPBA) were slowly added into the cooled solution, and the reaction was carried out at room temperature for 24 hours. After completion of the reaction, the 3-chlorobenzoicacid (by-product) was removed by filtering the product, and then the residual 3-chlorobenzoicacid was removed by washing 2 times with saturated sodium sulfite aqueous solution, 1 time with saturated sodium bicarbonate aqueous solution, 1 time with saturated sodium chloride aqueous solution, and 1 time with distilled water. Next, the product was dried with magnesium sulfate, and chloroform was removed under reduced pressure, and then the product was vacuum dried for 1 day to obtain 27.3 g of the pure benzoin acrylate oxide. NMR spectrum of the obtained benzoin acrylate oxide is described in FIG. 1.
Quantity
1 L
Type
solvent
Reaction Step One
Name
benzoin acrylate
Quantity
30 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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